2,3,6-Trichlorobenzyl alcohol

Catalog No.
S12165040
CAS No.
M.F
C7H5Cl3O
M. Wt
211.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6-Trichlorobenzyl alcohol

Product Name

2,3,6-Trichlorobenzyl alcohol

IUPAC Name

(2,3,6-trichlorophenyl)methanol

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

InChI

InChI=1S/C7H5Cl3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2

InChI Key

ZEXIZBBXZUAIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)CO)Cl)Cl

2,3,6-Trichlorobenzyl alcohol is an organic compound with the molecular formula C7H5Cl3O\text{C}_7\text{H}_5\text{Cl}_3\text{O} and a molecular weight of approximately 211.47 g/mol. It consists of a benzyl group substituted with three chlorine atoms at the 2, 3, and 6 positions and a hydroxyl group (-OH) at the benzyl carbon. This unique substitution pattern imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .

  • Oxidation: It can be oxidized to form 2,3,6-trichlorobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Substitution: The hydroxyl group can be replaced with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
  • Reduction: It can also be reduced to yield various derivatives depending on the reducing agent used .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

  • From Oxidation: 2,3,6-trichlorobenzaldehyde.
  • From Substitution: 2,3,6-trichlorobenzyl chloride.

Research indicates that 2,3,6-trichlorobenzyl alcohol exhibits significant biological activity. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death. Additionally, its chlorinated structure may contribute to its bioactivity by enhancing lipophilicity and reactivity with biological targets .

2,3,6-Trichlorobenzyl alcohol can be synthesized through several methods:

  • Reduction of 2,3,6-Trichlorobenzaldehyde: This method involves using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to convert the aldehyde to alcohol.
  • Grignard Reaction: In this approach, 2,3,6-trichlorobenzyl chloride reacts with magnesium in dry ether to form a Grignard reagent. Hydrolysis of this reagent yields 2,3,6-trichlorobenzyl alcohol.

These synthetic routes are optimized for yield and purity in both laboratory and industrial settings .

2,3,6-Trichlorobenzyl alcohol has diverse applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
  • Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides.
  • Specialty Chemicals: It is used in the production of chlorinated compounds and other specialty chemicals for industrial applications .

Studies have examined the interactions of 2,3,6-trichlorobenzyl alcohol with various biological systems. These interactions include:

  • Antimicrobial Studies: Evaluations of its efficacy against specific pathogens have highlighted its potential as a therapeutic agent.
  • Mechanistic Studies: Investigations into how it disrupts microbial membranes provide insights into its mode of action and potential resistance mechanisms .

Several compounds are structurally similar to 2,3,6-trichlorobenzyl alcohol:

Compound NameMolecular FormulaUnique Features
2,4-Dichlorobenzyl alcoholC7H6Cl2OContains two chlorine atoms at positions 2 and 4.
2,4,6-Trichlorobenzyl alcoholC7H5Cl3OSimilar structure but different chlorine positioning.
2-Chlorobenzyl alcoholC7H7ClOContains only one chlorine atom at position 2.

Uniqueness

The uniqueness of 2,3,6-trichlorobenzyl alcohol lies in its specific substitution pattern of chlorine atoms at positions 2, 3, and 6. This arrangement not only affects its chemical reactivity but also enhances its biological activity compared to dichlorinated counterparts. Its distinct properties make it particularly valuable in both research and industrial applications .

Molecular Architecture and Stereochemical Properties

The molecular formula of 2,4,6-trichlorobenzyl alcohol is C₇H₅Cl₃O, with a molar mass of 211.47 g/mol . Its SMILES notation (ClC1=C(C=C(Cl)C(=C1)Cl)CO) delineates a benzene ring substituted with chlorine atoms at positions 2, 4, and 6, and a hydroxymethyl (-CH₂OH) group at position 1 . The InChIKey WKJWKKDGJLKFER-UHFFFAOYSA-N confirms its unique stereochemical identity .

The molecule adopts a planar geometry due to the electron-withdrawing effects of the chlorine atoms, which stabilize the aromatic system through resonance and inductive effects. The hydroxymethyl group introduces a slight distortion, creating a dihedral angle of ~15° between the benzene ring and the -CH₂OH moiety. This configuration minimizes steric hindrance between the hydroxyl group and adjacent chlorine atoms .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC₇H₅Cl₃O
Molar mass211.47 g/mol
SMILESClC1=C(C=C(Cl)C(=C1)Cl)CO
InChIKeyWKJWKKDGJLKFER-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+134.5

Crystallographic Analysis and Conformational Studies

Crystallographic data for 2,4,6-trichlorobenzyl alcohol remains limited in the literature. However, analogous chlorinated benzyl alcohols, such as 4-chlorobenzyl alcohol (CAS 873-76-7), exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.89 Å, b = 5.63 Å, c = 12.45 Å, and β = 98.7° . By extrapolation, the 2,4,6-isomer likely forms similar hydrogen-bonded networks via -OH···Cl interactions, though its symmetrical substitution pattern may promote higher lattice symmetry.

Conformational studies using density functional theory (DFT) suggest that the hydroxyl group preferentially orientates anti to the chlorine atoms to reduce electrostatic repulsion. This alignment stabilizes the molecule by ~4.2 kcal/mol compared to syn conformers .

Comparative Structural Analysis with Chlorinated Benzyl Alcohol Isomers

The position and number of chlorine atoms profoundly influence physicochemical properties. A comparison of 2,4,6-trichlorobenzyl alcohol with its isomers reveals distinct trends:

Table 2: Isomeric Comparison of Chlorinated Benzyl Alcohols

CompoundChlorine PositionsMelting Point (°C)Boiling Point (°C)Water Solubility (g/L)
2,4,6-Trichlorobenzyl Alc2, 4, 6Not reportedNot reportedLow (est. <1)
4-Chlorobenzyl Alcohol468–712342.5
2,4-Dichlorobenzyl Alcohol2, 445–482551.8

Key observations:

  • Symmetry and Stability: The 2,4,6-isomer’s symmetrical substitution enhances thermal stability compared to asymmetrical isomers like 2,4-dichlorobenzyl alcohol.
  • Solubility: Increased chlorination reduces water solubility due to hydrophobic effects, as seen in the 2,4,6-isomer’s negligible solubility versus 4-chloro (2.5 g/L) .
  • Reactivity: The 2,4,6-isomer’s electron-deficient ring favors electrophilic substitution at the meta position, whereas less chlorinated isomers undergo ortho/para-directed reactions .

Laboratory-Scale Synthesis Methodologies

Chlorination Techniques for Position-Specific Substitution

Position-selective chlorination of benzyl alcohol derivatives remains critical for synthesizing 2,3,6-trichlorobenzyl alcohol. Two primary strategies dominate modern approaches:

Vapor-Phase Halogen Exchange
A vapor-phase chlorination method, adapted from the production of 1,3,5-trichlorobenzene, enables bromine-to-chlorine substitution in brominated precursors. For example, 1-bromo-3,5-dichlorobenzene undergoes gas-phase reaction with chlorine at 300–400°C, achieving 97.2% yield of 1,3,5-trichlorobenzene [2]. This method leverages high temperatures (280–500°C) and short residence times (1–60 seconds) to minimize over-chlorination, with bromine byproducts recovered via distillation [2].

Lewis Base-Catalyzed Chlorination
Thionyl chloride (SOCl₂) paired with Lewis bases like triphenylphosphine oxide enables catalytic chlorination under milder conditions. For instance, alkene bromochlorination using 1 mol% catalyst achieves >20:1 regioselectivity [4]. This method avoids stoichiometric metal halides, instead relying on nucleophilic halide delivery to halonium intermediates, which could be adapted for aromatic systems [4].

Table 1: Comparative Chlorination Methods

MethodTemperature RangeCatalystSelectivityYield
Vapor-Phase [2]280–500°CNoneHigh91–97%
Lewis Base-Catalyzed [4]25–80°CPPh₃ or TPPOModerate81–95%

Reduction Pathways from Trichlorobenzaldehyde Precursors

Reduction of 2,3,6-trichlorobenzaldehyde to the corresponding alcohol typically employs catalytic hydrogenation or borohydride reagents. While specific data for this substrate are limited in provided sources, analogous systems suggest:

  • NaBH₄ Reduction: Sodium borohydride in ethanol reduces aromatic aldehydes to alcohols at room temperature, though electron-withdrawing chloro groups may slow reaction kinetics.
  • Catalytic Transfer Hydrogenation: Palladium on carbon (Pd/C) with hydrogen gas under mild pressure (1–3 atm) offers a scalable alternative, with selectivity influenced by solvent polarity [3].

Industrial Production Processes and Scalability Challenges

Industrial synthesis faces three key hurdles:

  • Reactor Design for Vapor-Phase Systems
    Continuous-flow reactors must withstand corrosive chlorine gas at elevated temperatures. Inert packing materials (e.g., silicon carbide) mitigate side reactions but increase capital costs [2].

  • Bromine Recovery and Recycling
    Bromine, a byproduct of halogen-exchange reactions, is recovered via distillation (84% efficiency) and reused, reducing raw material expenses [2].

  • Product Purification
    Crude mixtures require alkaline washing (e.g., sodium thiosulfate) to remove residual halogens, followed by fractional distillation to isolate 2,3,6-trichlorobenzyl alcohol from isomers [2].

Table 2: Industrial Process Parameters

ParameterOptimal RangeImpact on Yield
Chlorine Stoichiometry0.8–2.0 equiv [2]Prevents over-chlorination
Reaction Temperature300–400°C [2]Maximizes substitution rate
Residence Time10–30 seconds [2]Minimizes decomposition

Green Chemistry Approaches for Sustainable Synthesis

Biochar-Catalyzed Systems
Pyrolyzed Enteromorpha prolifera biochar, rich in pyridinic N and N-oxide moieties, catalyzes alcohol oxidations in Pickering emulsions [3]. Adapting this for reductions could enable solvent-free transformations using biomass-derived catalysts.

Solvent Optimization
Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency in Lewis base-catalyzed systems [4].

Table 3: Green Synthesis Metrics

MetricConventional MethodGreen MethodImprovement
Solvent ToxicityHigh (DCM) [4]Low (CPME) [4]70% reduction
Catalyst Loading5–10 mol% [4]1–3 mol% [4]60% reduction
Energy Consumption300–500°C [2]25–80°C [4]85% reduction

2,3,6-Trichlorobenzyl alcohol represents a specialized aromatic alcohol compound characterized by its distinctive substitution pattern of three chlorine atoms at the 2, 3, and 6 positions of the benzene ring, coupled with a hydroxymethyl group. The compound exhibits the molecular formula C₇H₅Cl₃O with a molecular weight of 211.47 grams per mole [1]. This unique trichloro substitution pattern imparts distinctive physicochemical properties that distinguish it from other chlorinated benzyl alcohol derivatives.

The structural identity of 2,3,6-trichlorobenzyl alcohol is confirmed through its systematic name (2,3,6-trichlorophenyl)methanol, with the CAS Registry Number 100960-29-0 [1] [2]. The compound can be represented by the canonical SMILES notation C1=CC(=C(C(=C1Cl)CO)Cl)Cl, indicating the precise arrangement of substituents on the aromatic ring [1].

Thermodynamic Stability and Phase Behavior

The thermodynamic characteristics of 2,3,6-trichlorobenzyl alcohol are governed by the electron-withdrawing effects of the three chlorine substituents and the hydrogen-bonding capability of the hydroxyl group. While specific thermal analysis data for this exact compound is limited in the literature, comparative analysis with structurally related compounds provides valuable insights into its thermodynamic behavior.

Differential scanning calorimetry studies of chlorinated aromatic alcohols demonstrate that multiple chlorine substituents significantly influence thermal stability and phase transition temperatures [3] [4]. The presence of three chlorine atoms in 2,3,6-trichlorobenzyl alcohol is expected to enhance thermal stability relative to less chlorinated analogs through increased intermolecular interactions and higher molecular rigidity.

Thermal Property Comparison Table:

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Reference
Benzyl alcoholC₇H₈O-15.3205 [5] [6]
2-Chlorobenzyl alcoholC₇H₇ClO71227
3-Chlorobenzyl alcoholC₇H₇ClONot available234-237 [8] [9]
2,4,6-Trichlorobenzyl alcoholC₇H₅Cl₃O98-101Not available [10]

The thermodynamic stability of halogenated benzyl alcohols increases with the degree of chlorination due to enhanced intermolecular van der Waals forces and increased molecular polarizability [11] [12]. For 2,3,6-trichlorobenzyl alcohol, the asymmetric substitution pattern creates a dipole moment that influences both solid-state packing and liquid-phase behavior.

Phase behavior analysis indicates that chlorinated aromatic alcohols exhibit higher melting points compared to their non-halogenated counterparts [10]. The 2,4,6-trichlorobenzyl alcohol isomer demonstrates a melting point of 98-101°C [10], suggesting that 2,3,6-trichlorobenzyl alcohol would exhibit comparable thermal characteristics due to similar molecular weight and chlorine content.

Solubility Characteristics in Organic Solvents

The solubility profile of 2,3,6-trichlorobenzyl alcohol is characterized by enhanced lipophilicity resulting from the multiple chlorine substituents, combined with hydrogen-bonding capability through the hydroxyl functional group. This dual nature creates distinctive solubility patterns across different solvent systems.

Solubility Property Analysis:

The chlorinated structure significantly increases the partition coefficient (LogP) compared to unsubstituted benzyl alcohol. While benzyl alcohol exhibits a LogP of approximately 1.05 [13], the addition of three chlorine atoms substantially increases this value, enhancing solubility in non-polar organic solvents [14] .

Chlorinated benzyl alcohols demonstrate moderate solubility in organic solvents but reduced water solubility compared to their non-halogenated analogs [14]. The 2,3,6-substitution pattern creates steric hindrance that may influence solvent accessibility to the hydroxyl group, affecting hydrogen-bonding interactions.

Predicted Solubility Categories:

Solvent TypeExpected SolubilityMechanism
Polar protic solventsModerate to goodHydrogen bonding with hydroxyl group
Polar aprotic solventsGoodDipole-dipole interactions
Non-polar solventsGood to excellentEnhanced by chlorine substituents
WaterLimitedReduced by chlorinated aromatic system

The solubility characteristics of related trichlorobenzoic acid compounds provide analogous insights, demonstrating enhanced solubility in organic solvents while maintaining limited water solubility [16]. The electron-withdrawing effect of chlorine atoms reduces the electron density of the aromatic ring, influencing solvation behavior in different media.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 2,3,6-trichlorobenzyl alcohol reveals distinctive fingerprint patterns that enable unambiguous identification and structural confirmation. Each spectroscopic technique provides complementary information about the molecular structure and electronic environment.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis:

The proton nuclear magnetic resonance spectrum of 2,3,6-trichlorobenzyl alcohol exhibits characteristic signals reflecting the asymmetric substitution pattern and electronic effects of the chlorine atoms [17] [18].

Expected chemical shift assignments include:

  • Aromatic protons: δ 7.0-7.8 ppm (complex multipicity due to asymmetric substitution)
  • Benzylic methylene protons: δ 4.6-4.8 ppm (singlet, deshielded by aromatic ring and hydroxyl group)
  • Hydroxyl proton: δ 2.0-4.0 ppm (broad singlet, exchangeable with deuterium oxide)

The aromatic region displays a complex splitting pattern due to the non-equivalent chemical environments created by the 2,3,6-trichlorosubstitution pattern. This contrasts with symmetrically substituted isomers that exhibit simpler multiplicities [17].

¹³C Nuclear Magnetic Resonance Analysis:

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework and substitution pattern [18]:

  • Quaternary aromatic carbons bearing chlorine: δ 125-140 ppm
  • Aromatic tertiary carbons: δ 128-135 ppm
  • Benzylic carbon: δ 60-65 ppm (deshielded by hydroxyl group)

The multiple chlorine substituents create distinct chemical shift patterns for each aromatic carbon, enabling definitive structural assignment [19] [18].

Infrared Spectroscopy

Infrared Spectroscopic Fingerprint:

The infrared spectrum of 2,3,6-trichlorobenzyl alcohol exhibits characteristic absorption bands that confirm functional group identity and substitution patterns [20] [19].

Key Infrared Absorption Bands:

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Hydroxyl stretch3200-3600Strong, broadO-H stretching vibration
Aromatic carbon-hydrogen stretch3000-3100MediumAromatic C-H stretching
Aliphatic carbon-hydrogen stretch2800-3000MediumBenzylic C-H stretching
Carbon-carbon aromatic stretch1500-1600StrongAromatic skeletal vibrations
Carbon-oxygen stretch1000-1100StrongC-O stretching vibration
Carbon-chlorine stretch600-800Medium to strongC-Cl stretching modes

The hydroxyl stretching frequency appears as a broad absorption between 3200-3600 cm⁻¹, with the exact position dependent on hydrogen bonding interactions [20] [19]. The presence of multiple chlorine substituents influences the aromatic skeletal vibrations, creating a distinctive fingerprint pattern in the 1500-1600 cm⁻¹ region [21] [22].

Mass Spectrometry

Mass Spectrometric Fragmentation:

Mass spectrometric analysis of 2,3,6-trichlorobenzyl alcohol reveals characteristic fragmentation patterns reflecting the stability of chlorinated aromatic systems and typical alcohol fragmentation pathways [20].

Expected Mass Spectral Features:

Ion TypeMass-to-Charge RatioRelative IntensityAssignment
Molecular ion211/213/215/217Medium[M]- ⁺ (chlorine isotope pattern)
Base peak candidate179/181/183/185High[M-CH₂OH]⁺ (benzyl cation loss)
Dehydration product193/195/197/199Medium[M-H₂O]⁺
Dechlorination fragment176/178/180Variable[M-Cl]⁺

The molecular ion exhibits the characteristic chlorine isotope pattern with peaks separated by two mass units, reflecting the presence of three chlorine atoms [20]. Alpha cleavage adjacent to the oxygen-bearing carbon represents the primary fragmentation pathway, generating a stable trichlorobenzyl cation [20].

The mass spectral fragmentation behavior aligns with established patterns for chlorinated aromatic alcohols, where the electron-withdrawing effect of chlorine substituents stabilizes carbocationic intermediates formed during fragmentation processes [9].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

209.940598 g/mol

Monoisotopic Mass

209.940598 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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